F-Peg2-SO-cooh

Description

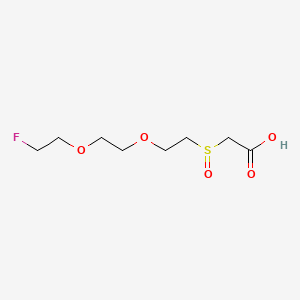

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H15FO5S |

|---|---|

Poids moléculaire |

242.27 g/mol |

Nom IUPAC |

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfinyl]acetic acid |

InChI |

InChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11) |

Clé InChI |

BXTUBVJMIFXZQN-UHFFFAOYSA-N |

SMILES canonique |

C(COCCS(=O)CC(=O)O)OCCF |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to F-Peg2-SO2-cooh: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterobifunctional linker, F-Peg2-SO2-cooh. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines representative experimental protocols, and visualizes its role in bioconjugation.

Core Molecular Structure and Chemical Formula

The compound, systematically named 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a polyethylene (B3416737) glycol (PEG) based linker. It features a terminal fluorine atom, a sulfonyl group, and a carboxylic acid moiety, making it a valuable tool in bioconjugation and drug delivery research.

Chemical Formula: C₈H₁₅FO₆S[1]

Synonyms: F-PEG2-SO2-COOH, F-PEG2-SO2-CH2COOH, BP-28038, HY-138495[1]

The structure incorporates a short, hydrophilic di-ethylene glycol (Peg2) spacer, which enhances the water solubility of conjugates. The terminal carboxylic acid allows for reaction with primary amines, while the sulfone group offers an alternative site for chemical modification.

Physicochemical and Computed Properties

A summary of the key quantitative data for F-Peg2-SO2-cooh is presented below. These properties are crucial for understanding the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Weight | 258.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 258.05733753 Da | PubChem[1] |

| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem[1] |

| XLogP3 (Hydrophobicity) | -0.8 | PubChem |

| Topological Polar Surface Area | 98.3 Ų | PubChem |

| Complexity | 283 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

Applications in Bioconjugation and Drug Development

F-Peg2-SO2-cooh is primarily designed as a linker for bioconjugation. Its bifunctional nature allows it to connect two different molecules, such as a small molecule drug and a targeting protein (e.g., an antibody). The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

The sulfone group is a key feature, offering an alternative to more common linker chemistries like maleimides. Sulfone-based linkers have been shown to form stable thioether bonds, potentially offering improved stability in biological media compared to maleimide-based conjugates, which can be susceptible to retro-Michael addition and exchange reactions with thiols like glutathione.

The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This is a widely used and well-characterized conjugation strategy.

Representative Experimental Protocols

While specific experimental data for F-Peg2-SO2-cooh is not widely available in peer-reviewed literature, a general protocol for its use in conjugating a payload to a protein via its carboxylic acid group can be outlined. The following is a representative methodology.

Protocol: Amide Bond Formation via Carboxylic Acid Activation

Objective: To conjugate F-Peg2-SO2-cooh to a primary amine-containing molecule (e.g., a protein or a small molecule with an amine handle).

Materials:

-

F-Peg2-SO2-cooh

-

Amine-containing molecule (e.g., antibody)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5

-

Quenching Buffer: Tris or hydroxylamine (B1172632) solution

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

-

Reagent Preparation: Dissolve F-Peg2-SO2-cooh, EDC, and NHS/sulfo-NHS in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if solubility permits. Prepare the protein solution in the reaction buffer.

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, mix F-Peg2-SO2-cooh with a molar excess of EDC and NHS (typically 1.5-5 equivalents of each).

-

Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation to Protein:

-

Add the activated F-Peg2-SO2-cooh solution to the protein solution. The molar ratio of linker to protein will need to be optimized depending on the desired degree of labeling.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the payload has a chromophore).

Visualizing the Role of F-Peg2-SO2-cooh in Bioconjugation

The following diagrams illustrate the logical workflow of using a bifunctional linker like F-Peg2-SO2-cooh in the synthesis of an antibody-drug conjugate (ADC).

References

F-Peg2-SO₂-COOH Linker: A Technical Overview for Advanced Drug Development

For Immediate Release

An In-depth Technical Guide on the F-Peg2-SO₂-COOH Linker for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the F-Peg2-SO₂-COOH linker, a specialized polyethylene (B3416737) glycol (PEG)-based molecule designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1] The unique structural components of this linker—a terminal fluorine atom, a di-ethylene glycol (Peg2) spacer, a sulfone (SO₂) group, and a carboxylic acid (COOH) terminus—offer distinct chemical properties that are advantageous in the construction of complex therapeutic molecules.

Core Mechanism of Action

The F-Peg2-SO₂-COOH linker is a heterobifunctional linker, meaning it possesses two different reactive functional groups that allow for the sequential conjugation of two different molecules. In the context of PROTACs, these are typically a ligand for an E3 ubiquitin ligase and a ligand for a target protein destined for degradation.[1]

The primary mechanism of action revolves around the reactivity of its terminal groups:

-

Carboxylic Acid (COOH) Group: This functional group serves as a key reactive handle for conjugation. It can be activated to react with primary amine groups on a target molecule, such as a protein or a small molecule ligand, to form a stable amide bond.[2] This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). The hydrophilic nature of the PEG component of the linker enhances the water solubility of the resulting conjugate.[3]

-

Sulfone (SO₂) Group: The sulfone moiety is a critical component that can participate in specific types of chemical reactions. Sulfone groups, particularly when adjacent to a PEG chain, can react with thiol groups (sulfhydryl groups) present in the cysteine residues of proteins. This allows for site-specific conjugation to proteins, which is highly desirable in drug development to ensure homogeneity and preserve the biological activity of the protein.

Furthermore, bis-sulfone containing PEG linkers are known to be highly reactive bis-alkylation reagents. They can react with two cysteine thiols, often derived from the reduction of a disulfide bridge in an antibody or protein, to form a stable three-carbon bridge. This process, known as disulfide re-bridging, maintains the protein's tertiary structure, avoiding potential denaturation. This method leads to homogenous antibody-drug conjugates (ADCs) with a well-defined drug-to-antibody ratio (DAR).

-

Fluorine (F) Atom: The role of the terminal fluorine atom is more subtle but can be significant. Its presence can modulate the physicochemical properties of the linker, such as its lipophilicity and metabolic stability. In some contexts, fluorine substitution is a known strategy to block metabolic oxidation and improve the pharmacokinetic profile of a drug.

-

Di-ethylene Glycol (Peg2) Spacer: The short PEG chain serves several purposes. It provides a flexible spacer between the two conjugated molecules, which can be crucial for allowing them to simultaneously bind to their respective targets without steric hindrance. PEG linkers are well-known for their ability to increase the aqueous solubility and improve the pharmacokinetic properties of bioconjugates.

Quantitative Data Summary

While specific quantitative data for the F-Peg2-SO₂-COOH linker is not extensively available in public literature, the following table summarizes typical properties and reaction efficiencies for related PEG and sulfone-containing linkers used in bioconjugation.

| Parameter | Typical Value/Range | Significance | Reference |

| Purity | >95% (by HPLC) | High purity is essential for reproducible conjugation and to avoid side reactions. | |

| Solubility | Soluble in DMSO, DMF | Determines the appropriate solvents for conjugation reactions. | |

| Amide Bond Formation Efficiency | >90% | High efficiency in coupling the COOH group to an amine, crucial for linker attachment. | N/A |

| Thiol-Sulfone Reaction Efficiency | Variable (often >80%) | Efficiency of site-specific conjugation to cysteine residues. | N/A |

| Disulfide Re-bridging Yield | Can be quantitative | High yields are achievable for site-specific conjugation to antibodies. | |

| Hydrophilicity (LogP) | Low (hydrophilic) | The PEG component ensures good water solubility of the final conjugate. | |

| Stability | Stable under acidic conditions, amide bond is stable. | The linker should be stable during synthesis, purification, and in vivo. |

Experimental Protocols

General Protocol for Amide Bond Formation using the Carboxylic Acid Terminus

This protocol describes the general steps for conjugating the F-Peg2-SO₂-COOH linker to a molecule containing a primary amine (Molecule-NH₂).

Materials:

-

F-Peg2-SO₂-COOH linker

-

Molecule-NH₂

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve F-Peg2-SO₂-COOH in the anhydrous solvent.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.

-

Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation to Amine:

-

Dissolve Molecule-NH₂ in the reaction buffer.

-

Add the activated linker solution to the Molecule-NH₂ solution. The molar ratio of linker to Molecule-NH₂ should be optimized but is typically in the range of 3:1 to 10:1.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add a quenching reagent to stop the reaction and consume any unreacted NHS-ester.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatographic method to remove excess linker and byproducts.

-

General Protocol for Disulfide Re-bridging using the Sulfone Group

This protocol outlines the site-specific conjugation of a pre-formed conjugate (e.g., Ligand-Linker) to an antibody through disulfide re-bridging.

Materials:

-

Antibody with accessible disulfide bonds

-

Reducing agent (e.g., DTT or TCEP)

-

Ligand-F-Peg2-SO₂-COOH conjugate (prepared as above)

-

Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-8.0)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in the reaction buffer.

-

Add a controlled excess of the reducing agent to selectively reduce the target disulfide bonds.

-

Incubate for 1-2 hours at 37°C.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Immediately add the Ligand-F-Peg2-SO₂-COOH conjugate to the reduced antibody. A typical molar excess is 2-5 fold per disulfide bond.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) using size exclusion chromatography to remove unreacted conjugate and any aggregated protein.

-

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Experimental Workflow: PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker.

References

An In-depth Technical Guide to the Solubility of F-Peg2-SO-cooh in Various Solvents

Introduction to the Solubility of Functionalized PEGs

Polyethylene (B3416737) glycol (PEG) and its derivatives are widely utilized in biomedical and pharmaceutical applications due to their biocompatibility, hydrophilicity, and tunable physicochemical properties. The solubility of a functionalized PEG, such as F-Peg2-SO-cooh, is a critical parameter that influences its behavior in various applications, including drug delivery, bioconjugation, and surface modification.

The structure of this compound suggests a molecule with distinct hydrophilic and potentially altered hydrophobic characteristics. The core of the molecule consists of a short diethylene glycol (Peg2) chain, which is inherently water-soluble. This is functionalized with a sulfonic acid group (-SO3H) and a carboxylic acid group (-COOH), both of which are highly polar and will enhance aqueous solubility. The presence of a fluorine atom (F) can modulate the molecule's overall polarity and intermolecular interactions, potentially influencing its solubility in both aqueous and organic solvents. PEG sulfonic acid derivatives are noted for their heightened aqueous solubility.[1][2][3]

Factors Influencing the Solubility of this compound

Several factors govern the solubility of a functionalized PEG molecule like this compound:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. The polar sulfonic acid and carboxylic acid groups suggest good solubility in polar solvents such as water, while the ethylene (B1197577) glycol backbone provides solubility in a range of organic solvents.[4]

-

Hydrogen Bonding: The oxygen atoms in the PEG backbone and the hydroxyl groups of the carboxylic and sulfonic acids can act as hydrogen bond acceptors and donors, respectively. Solvents capable of hydrogen bonding are likely to be effective at solvating this molecule.

-

Molecular Weight: For PEGs, as the molecular weight increases, the solubility in water and many organic solvents tends to decrease.[5] Given that this compound is a short-chain derivative, it is expected to have relatively good solubility.

-

Temperature: The solubility of PEGs in water generally increases with temperature.[5]

-

pH: For ionizable compounds, solubility is highly dependent on pH.[6] The presence of both a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group means that the solubility of this compound in aqueous solutions will be significantly influenced by the pH of the medium.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This is an estimation based on the general behavior of functionalized PEGs.[5][7]

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The sulfonic and carboxylic acid groups, along with the PEG backbone, are highly hydrophilic. |

| Methanol, Ethanol | High | Polar alcohols can form hydrogen bonds with the solute. | |

| Polar Aprotic | Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. |

| Dimethyl sulfoxide (B87167) (DMSO) | High | Strong polar solvent capable of dissolving a wide range of compounds. | |

| Acetonitrile | Moderate | Less polar than DMF and DMSO, but still a good solvent for many PEG derivatives. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Moderate to High | PEGs are generally soluble in chlorinated solvents. |

| Chloroform | Moderate to High | Similar to DCM, PEGs show good solubility in chloroform. | |

| Toluene | Low to Moderate | Lower polarity, solubility may be limited but can be enhanced by heating. | |

| Non-Polar | Hexanes, Ether | Low / Insoluble | The high polarity of the functional groups makes it unlikely to dissolve in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is a widely accepted technique for determining both kinetic and thermodynamic solubility.[8][9]

This assay is often used in early drug discovery for high-throughput screening.[10] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[11]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation: Shake the microplate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[8]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader to detect the formation of a precipitate.[12]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[9]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent.

-

Analytical Measurement: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Calibration: Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the test samples.

-

Solubility Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualizations

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Caption: Factors influencing the solubility of this compound.

References

- 1. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. labinsights.nl [labinsights.nl]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

F-Peg2-SO-cooh CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of F-Peg2-SO₂-COOH, a fluorinated polyethylene (B3416737) glycol (PEG) derivative containing a sulfonyl group and a carboxylic acid. This molecule is of significant interest in the field of bioconjugation and drug delivery, particularly as a linker in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Compound Data

The compound referred to as F-Peg2-SO-cooh is identified in chemical databases as F-Peg2-SO₂-CH₂cooh. The sulfone group (SO₂) is a key feature of this linker.

| Property | Value | Citation |

| Chemical Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | [1] |

| Synonyms | F-PEG2-SO₂-COOH, F-PEG2-SO₂-CH₂COOH, 3026712-13-7 | [1] |

| CAS Number | 3026712-13-7 (Depositor-Supplied) | [1] |

| Molecular Formula | C₈H₁₅FO₆S | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

Applications in Drug Development

PEGylated sulfone linkers like F-Peg2-SO₂-COOH are integral components in modern drug development, offering several advantages in the design of complex biotherapeutics.

| Application Area | Function and Advantages |

| Antibody-Drug Conjugates (ADCs) | Acts as a stable bridge connecting a monoclonal antibody to a cytotoxic payload. The PEG component enhances solubility and stability, while the sulfone group provides a stable linkage. This architecture allows for targeted delivery of the payload to cancer cells. |

| PROTACs | Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. |

| Peptide and Protein Modification | The PEG spacer can improve the pharmacokinetic properties of peptides and proteins by increasing their hydrodynamic size, which reduces renal clearance and extends circulating half-life. The carboxylic acid terminus allows for conjugation to amine groups on these biomolecules. |

| Nanotechnology and Materials Science | Utilized in the functionalization of nanoparticles and surfaces to improve biocompatibility and provide anchor points for the attachment of other molecules. |

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of a molecule like F-Peg2-SO₂-COOH. These are based on established chemical principles for similar compounds.

Protocol 1: Representative Synthesis of a Fluorinated PEG-Sulfone-Acid Linker

This protocol outlines a plausible multi-step synthesis for a compound structurally similar to F-Peg2-SO₂-COOH.

Step 1: Synthesis of 2-(2-(2-fluoroethoxy)ethoxy)ethanethiol

-

To a solution of 2-(2-(2-fluoroethoxy)ethoxy)ethyl chloride in ethanol, add sodium hydrosulfide (B80085) (NaSH).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the thiol.

Step 2: S-Alkylation with an Acetate Moiety

-

Dissolve the synthesized thiol in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the solution.

-

Add ethyl bromoacetate (B1195939) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to get the thioether.

Step 3: Oxidation to Sulfone

-

Dissolve the thioether in a solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer and concentrate to obtain the sulfone-ester.

Step 4: Hydrolysis to Carboxylic Acid

-

Dissolve the sulfone-ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH) and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl).

-

Extract the final product, F-Peg2-SO₂-COOH, with ethyl acetate.

-

Dry, concentrate, and purify the product using column chromatography.

Protocol 2: Bioconjugation to an Antibody

This protocol describes a general method for conjugating a cytotoxic payload to an antibody using a heterobifunctional linker like F-Peg2-SO₂-COOH.

Step 1: Activation of the Linker's Carboxylic Acid

-

Dissolve F-Peg2-SO₂-COOH in an anhydrous organic solvent like DMF.

-

Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.

Step 2: Reaction with the Payload

-

If the payload contains a primary amine, dissolve it in a suitable solvent and add it to the activated linker solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature to form the linker-payload conjugate.

-

Purify the conjugate using high-performance liquid chromatography (HPLC).

Step 3: Preparation of the Antibody

-

If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) to generate free thiol groups for conjugation.

-

Purify the reduced antibody using a desalting column to remove excess reducing agent.

Step 4: Conjugation of Linker-Payload to the Antibody

-

The sulfone moiety of the linker can be functionalized to react with the thiol groups on the antibody. For instance, a maleimide (B117702) group can be introduced to the other end of the payload. In this generalized example, we assume the sulfone itself or a modified part of the linker reacts with the antibody's thiol groups.

-

Dissolve the purified linker-payload conjugate in a conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA).

-

Add the reduced antibody to the linker-payload solution.

-

Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 4-18 hours).

Step 5: Purification of the Antibody-Drug Conjugate (ADC)

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and unreacted antibody.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR).

Visualizations

Synthetic Pathway

Caption: Proposed synthetic pathway for F-Peg2-SO₂-COOH.

ADC Workflow and Mechanism of Action

Caption: Workflow for ADC creation and its mechanism of action.

References

A Technical Guide to Fluorinated and Functionalized PEG2-COOH Linkers for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Functionalized PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in the development of therapeutics and research tools to enhance the properties of biomolecules and small molecule drugs. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.

Key Benefits of PEGylation:

-

Enhanced Solubility : The hydrophilic nature of the PEG chain increases the solubility of hydrophobic molecules in aqueous solutions, which is crucial for in-vivo applications.[1][2]

-

Increased Stability : PEG linkers can shield conjugated molecules from enzymatic degradation, leading to a longer half-life in biological systems.[1]

-

Reduced Immunogenicity : The PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response.[1]

-

Improved Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation reduces renal clearance, thereby extending its circulation time.[1]

The incorporation of a terminal carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, through the formation of a stable amide bond.

The Role of Fluorine in PEG Linkers

The strategic introduction of fluorine into drug candidates and linker technologies is a powerful tool in medicinal chemistry. Fluorine's unique properties can significantly influence a molecule's behavior. In the context of PEG linkers, fluorination can modulate lipophilicity, metabolic stability, and binding affinity. These alterations can lead to improved pharmacokinetic properties and enhanced biological activity of the final conjugate.

Commercial Suppliers and Available Functionalized PEG2-COOH Derivatives

Several specialty chemical companies provide a range of high-purity, functionalized PEG2-COOH linkers for research purposes. The following suppliers offer a variety of derivatives suitable for bioconjugation and drug discovery applications.

Key Commercial Suppliers:

-

BroadPharm : A supplier of various PEG linkers, including fluorinated and protected amine derivatives.

-

Biopharma PEG : Offers a wide array of monodispersed PEG linkers, including those with different functional groups for diverse applications like ADCs and PROTACs.

Comparative Data of Commercially Available PEG2-COOH Linkers

The following table summarizes the quantitative data for various functionalized PEG2-COOH linkers available from leading commercial suppliers. This allows for a direct comparison of their key properties.

| Product Name | Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity |

| F-PEG2-CH2COOH | BroadPharm | 2383964-72-3 | 166.2 | >90% |

| F-PEG2-SO2-CH2COOH | BroadPharm | N/A | 258.3 | >98% |

| F-PEG2-S-COOH | Biopharma PEG | N/A | 226 | >95% |

| Amino-PEG2-acid | BroadPharm / Biopharma PEG | 791028-27-8 | 177.2 | >95% |

| Boc-NH-PEG2-COOH | Biopharma PEG | 1365655-91-9 | 277.31 | >95% |

| Boc-NH-PEG2-CH2COOH | Biopharma PEG | 108466-89-3 | 263.3 | >95% |

| Fmoc-NH-PEG2-CH2COOH | BroadPharm | 166108-71-0 | 385.4 | >98% |

| DF-PEG2-COOH | Biopharma PEG | 1807534-84-4 | 309.3 | >95% |

| Biotin-PEG2-CH2COOH | BroadPharm | 1238575-77-3 | 389.5 | N/A |

| Biotin-PEG2-COOH | Biopharma PEG | 1365655-89-5 | 403.5 | >95% |

Experimental Protocols

The terminal carboxylic acid on these PEG linkers is typically conjugated to primary amines on a target molecule (e.g., protein, antibody, or small molecule) through the formation of an amide bond. This reaction is commonly facilitated by the use of carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to improve reaction efficiency.

General Protocol for EDC/NHS Coupling of COOH-PEG Linkers to Amine-Containing Molecules

This protocol describes the two-step activation of the carboxyl group on the PEG linker and subsequent conjugation to a primary amine.

Materials and Reagents:

-

COOH-functionalized PEG linker (e.g., F-PEG2-CH2COOH)

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Note: Do not use buffers containing primary amines like Tris)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation : Equilibrate all reagents to room temperature before use. Prepare stock solutions of the COOH-PEG linker, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO, DMF, or directly in the activation buffer). Prepare EDC and Sulfo-NHS solutions immediately before use as their activity diminishes in aqueous solutions.

-

Activation of COOH-PEG Linker :

-

Dissolve the COOH-PEG linker in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution. The optimal molar ratios may need to be determined empirically.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable Sulfo-NHS ester.

-

-

Conjugation to the Amine-Containing Molecule :

-

Immediately after activation, add the activated linker solution to the amine-containing molecule, which has been prepared in the Coupling Buffer. Alternatively, if the amine-containing molecule is sensitive to the activation conditions, the activated linker can be purified and then added.

-

The reaction of the Sulfo-NHS-activated linker with primary amines is most efficient at a pH of 7.2-7.5.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction :

-

Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted Sulfo-NHS esters and cap unreacted sites. Incubate for 15-30 minutes at room temperature.

-

-

Purification :

-

Remove unreacted PEG linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, depending on the nature of the final conjugate.

-

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of a carboxylated PEG linker to a protein using EDC/NHS chemistry.

Caption: Workflow for EDC/NHS-mediated bioconjugation.

PROTAC Signaling Pathway

Functionalized PEG linkers are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Folate-PEG-COOH: A Technical Guide to Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Folate-Polyethylene Glycol-Carboxylic Acid (Folate-PEG-COOH) and its applications in targeted drug delivery. By leveraging the overexpression of folate receptors on the surface of many cancer cells, Folate-PEG-COOH serves as a versatile and effective targeting ligand for the selective delivery of therapeutic agents. This guide details the synthesis, characterization, and application of Folate-PEG-COOH-based drug delivery systems, presenting quantitative data, experimental protocols, and key biological pathways to support further research and development in this promising field.

Introduction to Folate-PEG-COOH in Targeted Therapy

Folate, a B vitamin, is essential for cell division and DNA synthesis. Many cancer cells exhibit a significantly higher demand for folate, leading to the overexpression of the folate receptor (FR) on their cell surfaces. This differential expression provides a unique opportunity for targeted cancer therapy. Folate-PEG-COOH is a heterobifunctional molecule that capitalizes on this biological feature. It consists of three key components:

-

Folate: A high-affinity ligand that specifically binds to the folate receptor, enabling targeted delivery to cancer cells.

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that acts as a linker. PEGylation enhances the solubility, stability, and circulation half-life of the drug conjugate while reducing immunogenicity.

-

Carboxylic Acid (-COOH): A reactive functional group that allows for the covalent attachment of a wide range of therapeutic payloads, including small molecule drugs, imaging agents, and nanoparticles.

The strategic combination of these components makes Folate-PEG-COOH an invaluable tool in the development of targeted nanomedicines designed to improve therapeutic efficacy and minimize off-target side effects.

Synthesis and Characterization

The synthesis of Folate-PEG-COOH conjugates and their subsequent incorporation into drug delivery systems are critical steps that influence the final product's efficacy and safety.

Synthesis of Folate-PEG-COOH

The synthesis typically involves the activation of the γ-carboxylic acid of folic acid, which is more reactive than the α-carboxylic acid, followed by its conjugation to an amine-terminated PEG molecule that has a protected carboxylic acid group at the other end. The protecting group is then removed to yield the final Folate-PEG-COOH product.

General Synthesis Workflow:

Caption: General workflow for the synthesis of a Folate-PEG-Drug/Nanoparticle conjugate.

Characterization Data

The successful synthesis and purity of Folate-PEG-COOH and its conjugates are confirmed using various analytical techniques. The table below summarizes typical characterization data for Folate-PEG-nanoparticle systems.

| Parameter | Method | Typical Results | Reference |

| Polymer Conjugation | ¹H NMR, FT-IR | Confirmation of characteristic peaks for folate, PEG, and the conjugated polymer. | [1][2] |

| Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm diameter for nanoparticle formulations. | [3][4] |

| Zeta Potential | DLS | Negative surface charge (e.g., -5 mV to -20 mV). | [5] |

| Drug Encapsulation Efficiency | Spectrophotometry, HPLC | 50% - 90%, depending on the drug and formulation method. | [4] |

| Drug Loading Content | Spectrophotometry, HPLC | 5% - 20% (w/w). | [6] |

Applications in Targeted Drug Delivery

Folate-PEG-COOH has been extensively utilized to develop targeted drug delivery systems for a variety of therapeutic agents, particularly in the context of cancer treatment. These systems are designed to enhance the accumulation of the drug at the tumor site, thereby increasing its efficacy and reducing systemic toxicity.

Nanoparticle-Based Delivery Systems

Folate-PEG-COOH is commonly used to surface-functionalize various types of nanoparticles, including liposomes, polymeric nanoparticles (e.g., PLGA), and superparamagnetic iron oxide nanoparticles (SPIONs).

Workflow for Nanoparticle Formulation and Delivery:

Caption: Workflow for the formulation and in vivo delivery of Folate-PEG targeted nanoparticles.

In Vitro Efficacy: Cellular Uptake and Cytotoxicity

The targeting ability of Folate-PEG-COOH-modified drug carriers leads to enhanced cellular uptake in folate receptor-positive (FR+) cancer cells compared to non-targeted carriers or FR-negative cells. This increased intracellular drug concentration translates to improved cytotoxicity.

| Cell Line (FR Status) | Drug Delivery System | Cellular Uptake Enhancement (vs. Non-targeted) | IC50 (µg/mL) - Targeted | IC50 (µg/mL) - Non-targeted | Reference |

| HeLa (FR+) | 5-FU-loaded Folate-PEG conjugate | Significantly higher | Lower than free drug | Higher than targeted | [7][8] |

| MCF-7 (FR+) | Vincristine-loaded PLGA-PEG-Folate NPs | Significantly higher | 3.91x lower than free drug | 1.52x higher than targeted | [9] |

| KB (FR+) | Coumarin-6-loaded Zein-Folate NPs | Time- and dose-dependent increase | N/A | N/A | [3] |

| A549 (FR-) | Coumarin-6-loaded Zein-Folate NPs | No significant increase | N/A | N/A | [3] |

| HeLa (FR+) | SPION-PEG-Folate | 12-fold higher than PEG-coated SPIONs | N/A | N/A | [10][11] |

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in animal models have demonstrated the superior anti-tumor efficacy of Folate-PEG-COOH-targeted therapies.

| Animal Model | Cancer Type | Therapeutic Agent | Outcome | Reference |

| BALB/c mice | Breast Adenocarcinoma | LPD-PEG-Folate-TK | Significant decrease in tumor volume and growth rate. | [12] |

| Xenograft mice | KB tumor | Paclitaxel-loaded Zein-Folate NPs | Significant inhibition of tumor growth and volume. | [3] |

| Leukemia mouse model | Leukemia | EG5 siRNA in Folate-PEG lipopolyplexes | 65% EG5 gene silencing at the mRNA level in the tumor. | [13] |

| Hepatoma mice models | Hepatoma | 5-FU-loaded Folate-PEG conjugate | Significantly smaller tumor volumes compared to the free drug group. | [7] |

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of Folate-PEG-COOH-based drug delivery systems is primarily attributed to their cellular uptake via folate receptor-mediated endocytosis.[14][15][16][17]

Signaling Pathway Diagram:

Caption: The pathway of folate receptor-mediated endocytosis for a Folate-PEG-Drug conjugate.

The process begins with the binding of the folate ligand to the folate receptor on the cancer cell surface. This binding triggers the internalization of the receptor-ligand complex through the formation of an endocytic vesicle (endosome). As the endosome matures, its internal pH decreases, which facilitates the release of the drug from the carrier. The folate receptor is then recycled back to the cell surface, while the released drug can exert its therapeutic effect within the cell.

Experimental Protocols

This section provides generalized protocols for the synthesis of a Folate-PEG conjugate and the formulation of drug-loaded nanoparticles. These protocols are based on methodologies reported in the literature and should be adapted and optimized for specific applications.[1][4][5][18]

Synthesis of Folate-PEG-COOH

Materials:

-

Folic Acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG-Carboxylic Acid (NH2-PEG-COOH) with a suitable protecting group for the carboxylic acid.

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Appropriate solvents for purification (e.g., diethyl ether)

-

Dialysis membrane (appropriate MWCO)

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add DCC and NHS (e.g., 1.2 molar equivalents each relative to FA).

-

Stir the reaction mixture in the dark at room temperature for several hours (e.g., 12-24 hours) to activate the γ-carboxylic acid of folate.

-

-

Conjugation to PEG:

-

In a separate flask, dissolve NH2-PEG-COOH (with the protected COOH group) in anhydrous DMSO.

-

Add the activated folic acid solution to the PEG solution.

-

Add a catalytic amount of TEA.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours.

-

-

Purification:

-

Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation and wash it multiple times with diethyl ether to remove unreacted reagents.

-

Dry the product under vacuum.

-

-

Deprotection of the Carboxylic Acid Group:

-

The deprotection step will depend on the specific protecting group used. Follow the appropriate chemical procedure to remove the protecting group and yield the final Folate-PEG-COOH product.

-

-

Final Purification and Characterization:

-

Purify the final product by dialysis against deionized water.

-

Lyophilize the purified product to obtain a solid powder.

-

Characterize the product using ¹H NMR and FT-IR to confirm the successful conjugation.

-

Formulation of Folate-Targeted Drug-Loaded Nanoparticles

This protocol describes a common method for preparing polymeric nanoparticles using an emulsion-solvent evaporation technique.

Materials:

-

Polymer (e.g., PLGA)

-

Folate-PEG-Polymer conjugate (e.g., Folate-PEG-PLGA, which can be synthesized separately or a mixture of PLGA and Folate-PEG-lipid can be used)

-

Therapeutic drug

-

Organic solvent (e.g., dichloromethane, acetone)

-

Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA))

-

Deionized water

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the polymer (and/or Folate-PEG-polymer conjugate) and the therapeutic drug in the organic solvent.

-

-

Emulsification:

-

Add the organic phase dropwise to the aqueous surfactant solution while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

-

Nanoparticle Collection and Purification:

-

Collect the nanoparticles by ultracentrifugation.

-

Wash the nanoparticles several times with deionized water to remove the surfactant and unencapsulated drug.

-

-

Lyophilization:

-

Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

-

Freeze-dry the suspension to obtain a powder of the drug-loaded nanoparticles.

-

-

Characterization:

-

Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.

-

Conclusion and Future Perspectives

Folate-PEG-COOH has emerged as a highly effective and versatile tool for the development of targeted drug delivery systems. Its ability to selectively deliver therapeutic agents to cancer cells via folate receptor-mediated endocytosis offers a promising strategy to enhance anti-tumor efficacy while minimizing systemic toxicity. The data and protocols presented in this guide highlight the significant progress made in this field.

Future research will likely focus on:

-

Optimizing the length and composition of the PEG linker to further improve pharmacokinetic properties.

-

Developing multi-targeted systems by incorporating other ligands alongside folate.

-

Exploring the use of Folate-PEG-COOH for the delivery of novel therapeutic modalities, such as gene therapies and immunomodulatory agents.

-

Conducting more extensive preclinical and clinical studies to translate these promising laboratory findings into effective cancer therapies for patients.

The continued investigation and application of Folate-PEG-COOH hold great potential for advancing the field of precision oncology and improving patient outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Evaluation of Folate Modified PEG-PLLA Nanoparticles Loaded with Lycorine for Glioma Treatment [mdpi.com]

- 5. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Folic acid-PEG conjugated superparamagnetic nanoparticles for targeted cellular uptake and detection by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Systemic Delivery of Folate-PEG siRNA Lipopolyplexes with Enhanced Intracellular Stability for In Vivo Gene Silencing in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 18. researchgate.net [researchgate.net]

safety and handling guidelines for F-Peg2-SO-cooh

An In-depth Technical Guide to the Safety and Handling of F-Peg2-SO-cooh

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the material's hazards, safe handling procedures, and emergency responses, based on available safety data.

Disclaimer: This document is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) and internal laboratory safety protocols before handling this chemical.

Compound Identification and Properties

This compound is a chemical compound with the following identifiers:

-

Chemical Name: F-PEG2-SO2-COOH

-

CAS Number: Not specified in the provided documents.

-

Molecular Formula: C₈H₁₅FO₆S

-

Molecular Weight: 258.26 g/mol

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Pictogram: (Note: The specific pictogram was not available in the search results, but based on the classification, it would include a health hazard and an environmental hazard symbol.)

Signal Word: (Note: The signal word was not provided in the available data.)

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to ensure safety when handling this compound.

Table 2: Precautionary Statements for this compound

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P273 | Avoid release to the environment. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P391 | Collect spillage. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure.

-

Eye Protection: Wear chemical safety goggles that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

-

Hand Protection: Handle with gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Gloves must be inspected before use and disposed of properly after use. Wash and dry hands thoroughly after handling.

-

Skin and Body Protection: Choose body protection appropriate for the task, considering the concentration and amount of the hazardous substance in the specific workplace.

-

Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. Respirators and their components should be tested and approved under relevant government standards.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician.

-

Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

Storage and Disposal

-

Storage: Keep the container tightly closed in a cool, well-ventilated place.

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Workflow

While specific experimental protocols for this compound are not available, a general workflow for handling such a chemical in a laboratory setting is outlined below. This diagram illustrates the logical progression from receiving the compound to its final disposal.

Caption: General Laboratory Workflow for Handling this compound.

Note: No specific signaling pathways involving this compound were identified in the available literature. Research in this area would be required to elucidate its biological interactions and mechanisms of action.

Methodological & Application

Application Notes and Protocols for F-PEG2-SO2-COOH Conjugation to Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

F-PEG2-SO2-COOH is a bifunctional molecule containing a fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a sulfone group, and a terminal carboxylic acid. This molecule is of significant interest in drug development, particularly as a linker for creating Proteolysis Targeting Chimeras (PROTACs).[1] The carboxylic acid group allows for covalent conjugation to primary amine groups present on proteins, ligands, or other molecules of interest. This document provides a detailed protocol for the conjugation of F-PEG2-SO2-COOH to primary amines, including the activation of the carboxylic acid, the conjugation reaction, and the purification and characterization of the resulting conjugate.

The conjugation process is typically a two-step procedure. First, the carboxylic acid on F-PEG2-SO2-COOH is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.[2][3] In the second step, the amine-containing molecule is added, and it reacts with the NHS ester to form a stable amide bond.[4][5]

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes.

| Parameter | Recommended Range | Typical Outcome |

| Activation pH | 4.5 - 6.0 | High efficiency of NHS ester formation |

| Conjugation pH | 7.2 - 8.5 | Efficient amide bond formation |

| Molar Ratio (F-PEG2-SO2-COOH:EDC:NHS) | 1 : 1.5 : 1.2 | > 90% activation |

| Molar Ratio (Activated PEG:Amine) | 5:1 to 20:1 | High conjugation yield, dependent on amine accessibility |

| Reaction Temperature | Room Temperature (20-25°C) | Controlled reaction rate |

| Reaction Time | 2 - 4 hours | Sufficient time for completion |

| Hydrolysis Half-life of NHS ester at pH 7 | 4 - 5 hours | Provides a reasonable window for the conjugation step |

| Hydrolysis Half-life of NHS ester at pH 8.6 | 10 minutes | Highlights the importance of timely addition of the amine |

Experimental Protocols

Materials and Reagents

-

F-PEG2-SO2-COOH

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3[6]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification columns (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

-

Analytical instruments (e.g., HPLC, Mass Spectrometer, SDS-PAGE)

Protocol for Activation of F-PEG2-SO2-COOH

This protocol describes the activation of the carboxylic acid group of F-PEG2-SO2-COOH using EDC and NHS.

-

Preparation of Reagents:

-

Dissolve F-PEG2-SO2-COOH in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

-

Activation Reaction:

-

In a reaction vessel, add the F-PEG2-SO2-COOH solution.

-

Add EDC to a final molar ratio of 1.5 equivalents relative to F-PEG2-SO2-COOH.

-

Add NHS (or Sulfo-NHS) to a final molar ratio of 1.2 equivalents relative to F-PEG2-SO2-COOH.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

Protocol for Conjugation to Primary Amines

This protocol describes the reaction of the activated F-PEG2-SO2-COOH with an amine-containing molecule.

-

Preparation of Amine-Containing Molecule:

-

Dissolve or buffer exchange the amine-containing molecule into the Conjugation Buffer. The concentration should typically be in the range of 1-10 mg/mL for proteins.[6]

-

-

Conjugation Reaction:

-

Add the activated F-PEG2-SO2-COOH solution to the solution of the amine-containing molecule. A molar excess of the activated PEG reagent (typically 5 to 20-fold) is recommended.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

Purification of the Conjugate

Purification is critical to remove unreacted F-PEG2-SO2-COOH, byproducts, and unconjugated starting material. The choice of method depends on the properties of the conjugate.

-

Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.[][8]

-

Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences that may arise from the conjugation.[][9][10]

-

Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different hydrophobicities.[][9][10]

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of smaller conjugates like peptides and small molecules.[]

-

Dialysis/Ultrafiltration: Can be used to remove small molecule impurities.[8]

Characterization of the Conjugate

The successful conjugation should be confirmed by analytical techniques:

-

SDS-PAGE: For protein conjugates, an increase in molecular weight can be observed.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the conjugate.

-

HPLC Analysis: To assess the purity of the conjugate.

-

NMR Spectroscopy: For detailed structural confirmation of small molecule conjugates.

Visualizations

Experimental Workflow

Caption: Workflow for F-PEG2-SO2-COOH conjugation to primary amines.

PROTAC Mechanism of Action

Since F-PEG2-SO2-COOH is a PROTAC linker, the following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of action for a PROTAC molecule.

References

- 1. immunomart.com [immunomart.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for F-Peg2-SO-COOH Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the bioconjugation of F-Peg2-SO-COOH, a bifunctional linker containing a terminal carboxylic acid. The protocol outlines the chemical modification of biomolecules, such as proteins, antibodies, and peptides, which possess primary amine groups. The fundamental principle of this bioconjugation technique is the reaction between the carboxyl group of the linker and the primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) on the biomolecule, forming a stable amide bond.[1][2][3] This process is widely utilized in drug development, diagnostic assays, and various research applications to attach reporter molecules, drugs, or other functional moieties to a biomolecule of interest.[1][3]

The carboxylic acid group of this compound is not intrinsically reactive towards amines and must first be activated. A common and effective method for this activation is the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first converts the carboxylic acid into a more reactive NHS ester, which then readily reacts with primary amines in a physiological to slightly alkaline pH range (pH 7.2-8.5) to form a stable amide linkage.

Chemical Signaling Pathway

The bioconjugation of this compound to a primary amine-containing biomolecule via EDC/NHS chemistry involves a two-step process. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, releasing an insoluble urea (B33335) byproduct. The NHS ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS.

Caption: Chemical pathway of this compound bioconjugation.

Experimental Workflow

The overall workflow for this compound bioconjugation consists of several key stages, starting from the preparation of the biomolecule and the linker, followed by the activation and conjugation reactions, and concluding with the purification and characterization of the final conjugate.

Caption: Experimental workflow for this compound bioconjugation.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is dependent on several factors, including the molar ratio of the reactants, pH, and temperature. The following tables provide a summary of recommended starting conditions and expected outcomes.

Table 1: Recommended Molar Ratios for Bioconjugation

| Reactant | Molar Excess over Biomolecule | Notes |

| This compound | 10-50 fold | The optimal ratio should be determined empirically. Higher ratios may lead to higher degrees of labeling but can also increase the risk of protein precipitation. |

| EDC (or EDAC) | 1.5-2 fold over COOH | A slight excess is used to ensure efficient activation of the carboxylic acid. |

| NHS (or Sulfo-NHS) | 1.5-2 fold over COOH | Used to stabilize the active intermediate and improve conjugation efficiency. |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value | Expected Outcome |

| Reaction pH | 7.2 - 8.5 | This pH range facilitates the deprotonation of primary amines, making them more nucleophilic, while minimizing the hydrolysis of the NHS ester. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours), while reactions at 4°C can proceed overnight to minimize potential protein degradation. |

| Reaction Time | 1 - 12 hours | The reaction time should be optimized based on the reactivity of the biomolecule and the desired degree of labeling. |

| Degree of Labeling (DOL) | 2 - 8 molecules of linker per protein | The DOL can be controlled by adjusting the molar ratio of the linker to the biomolecule and should be optimized for the specific application to avoid compromising protein function. |

| Conjugation Efficiency | 10 - 40% | This can vary significantly depending on the biomolecule, buffer conditions, and reactant concentrations. |

Experimental Protocols

Materials

-

This compound

-

Biomolecule (e.g., antibody, protein) containing primary amines

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or Bicarbonate/Carbonate Buffer, pH 8.0-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris).

-

Quenching Buffer: Hydroxylamine HCl (1 M) or Tris-HCl (1 M, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Protocol 1: Activation of this compound

-

Prepare this compound: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to the desired concentration. It is recommended to prepare these solutions fresh for each experiment.

-

Activation Reaction:

-

In a microcentrifuge tube, add the calculated volume of the this compound stock solution.

-

Add the EDC/NHS solution to the this compound solution. The recommended molar ratio is typically 1:1.5:1.5 (COOH:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

-

Protocol 2: Bioconjugation to a Protein

-

Prepare the Protein:

-

Dissolve the protein in the amine-free Conjugation Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.

-

-

Conjugation Reaction:

-

Add the freshly prepared activated F-Peg2-SO-NHS ester solution to the protein solution.

-

The molar excess of the activated linker over the protein should be optimized, but a starting point of 10-20 fold molar excess is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

Protocol 3: Purification of the Bioconjugate

-

Removal of Unreacted Linker:

-

The unreacted this compound and byproducts can be removed by dialysis against the Conjugation Buffer (e.g., PBS) at 4°C with several buffer changes.

-

Alternatively, size-exclusion chromatography (SEC) can be used to separate the larger bioconjugate from the smaller unreacted molecules.

-

-

Concentration and Storage:

-

The purified bioconjugate can be concentrated using a centrifugal filter device if necessary.

-

Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. It is advisable to add a cryoprotectant like glycerol (B35011) for frozen storage.

-

Troubleshooting

Table 3: Troubleshooting Common Issues in Bioconjugation

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | 1. Inactive EDC/NHS. 2. Presence of primary amines in the buffer. 3. Incorrect pH. 4. Hydrolysis of NHS ester. | 1. Use fresh EDC/NHS solutions. 2. Ensure all buffers are amine-free. 3. Optimize the pH of the conjugation buffer (7.2-8.5). 4. Perform the conjugation reaction promptly after activating the linker. |

| Protein Precipitation | 1. High concentration of organic solvent. 2. High degree of labeling. | 1. Minimize the volume of the linker stock solution added to the protein solution. 2. Reduce the molar excess of the linker in the reaction. |

| Loss of Protein Activity | 1. Modification of critical amine groups in the active site. 2. Protein denaturation. | 1. Reduce the molar excess of the linker to achieve a lower degree of labeling. 2. Perform the reaction at 4°C. 3. Consider site-specific conjugation methods if activity is consistently lost. |

References

Application Notes & Protocols for Bioconjugation using EDC/NHS Chemistry with F-Peg2-SO₂-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a premier strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules like proteins, peptides, and oligonucleotides.[1][2] Benefits include improved solubility, extended circulating half-life, and reduced immunogenicity.[1]

This document provides detailed application notes and experimental protocols for the conjugation of F-Peg2-SO₂-COOH, a functionalized PEG linker, to primary amine-containing biomolecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. F-Peg2-SO₂-COOH is a discrete PEG (dPEG®) reagent featuring a terminal carboxylic acid for conjugation and a sulfone group within its backbone.[3] The primary reactive site for the conjugation described here is the terminal carboxyl group (-COOH).

EDC/NHS chemistry is a widely-used, efficient method for forming stable amide bonds between a carboxyl group and a primary amine.[4] The "zero-length" nature of the crosslinker means that EDC facilitates the bond formation without becoming part of the final linkage. The inclusion of NHS or its water-soluble analog, Sulfo-NHS, significantly increases coupling efficiency by converting the transient O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

Principle of the Reaction

The conjugation process is a two-step reaction that provides controlled coupling and minimizes undesirable side reactions, such as intramolecular crosslinking of biomolecules that contain both carboxyl and amine groups.

-

Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of F-Peg2-SO₂-COOH, forming a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

-

Formation of a Stable NHS Ester: The unstable intermediate rapidly reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction.

-

Amide Bond Formation: The NHS ester of F-Peg2-SO₂-COOH reacts with a primary amine (-NH₂) on the target biomolecule (e.g., the epsilon-amine of a lysine (B10760008) residue or the N-terminus) to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a physiological to slightly basic pH (7.0-8.5).

Application Notes: Key Experimental Parameters

Successful conjugation requires careful optimization of reaction conditions. The following tables summarize critical parameters.

Table 1: Reagent Handling and Molar Ratios

| Parameter | Recommendation | Rationale & Citation |

| Reagent Storage | Store EDC and NHS/Sulfo-NHS desiccated at -20°C. | Reagents are moisture-sensitive; moisture compromises their activity. |

| Reagent Equilibration | Allow reagent vials to warm to room temperature before opening. | Prevents condensation of atmospheric moisture inside the vial upon opening. |

| Solution Preparation | Prepare EDC and NHS/Sulfo-NHS solutions immediately before use. | EDC is prone to hydrolysis in aqueous solutions, reducing its effectiveness. |

| Molar Ratio (Activation) | Use a molar excess of EDC and NHS over F-Peg2-SO₂-COOH. A common starting point is 2-5 mM NHS and 2-4 mM EDC. | Ensures efficient activation of the carboxyl groups. A 10-fold molar excess of EDC over the protein has also been reported. |

| Molar Ratio (Conjugation) | Use a molar excess of activated F-Peg2-SO₂-COOH to the amine-containing biomolecule (e.g., 10- to 20-fold excess). | Drives the reaction towards completion. The optimal ratio depends on the number of available amines on the target and must be determined empirically. |

Table 2: Buffer and pH Optimization

| Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid | Rationale & Citation |

| 1. Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | PBS, Acetate, Tris, Glycine (B1666218) | Activation is most efficient at a slightly acidic pH. Buffers containing primary amines or carboxylates will compete in the reaction. |

| 2. Conjugation | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), HEPES, Borate | Tris, Glycine | The reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH. |

Experimental Protocols

The following are generalized protocols. Optimization is essential for each specific application to achieve desired conjugation efficiency while preserving biomolecule activity.

Protocol 1: Two-Step Aqueous Conjugation of F-Peg2-SO₂-COOH to a Protein

This two-step protocol is preferred for biomolecules containing both amine and carboxyl groups to prevent self-polymerization.

Materials:

-

F-Peg2-SO₂-COOH

-

Protein or other amine-containing biomolecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-